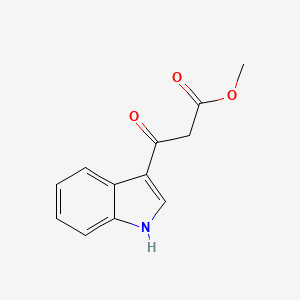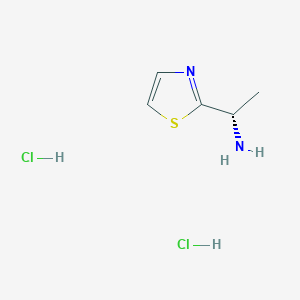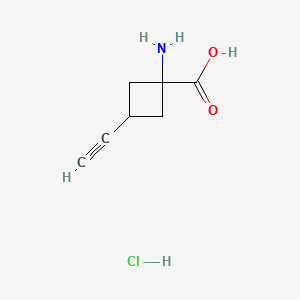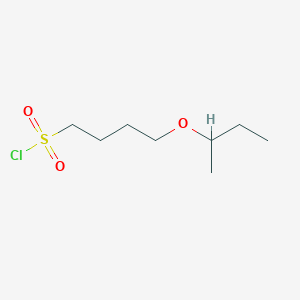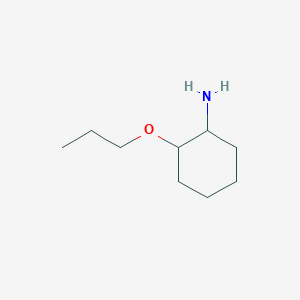
2-Propoxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxycyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an amine group at the first position and a propoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxycyclohexan-1-amine typically involves the following steps:
Cyclohexanone to 2-Propoxycyclohexanone: Cyclohexanone is reacted with propanol in the presence of an acid catalyst to form 2-propoxycyclohexanone.
Reduction to 2-Propoxycyclohexanol: The ketone group in 2-propoxycyclohexanone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination to this compound: The final step involves converting the alcohol group to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohols and amines.
Substitution Products: Substituted amines with different functional groups.
Scientific Research Applications
2-Propoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propoxycyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
2-Methoxycyclohexan-1-amine: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxycyclohexan-1-amine: Contains an ethoxy group instead of a propoxy group.
Cyclohexan-1-amine: Lacks the alkoxy substitution, providing a simpler structure.
Uniqueness: 2-Propoxycyclohexan-1-amine is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to its analogs. This structural feature may impart distinct physical and chemical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-propoxycyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3 |
InChI Key |
GYFVXKCVBQFVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


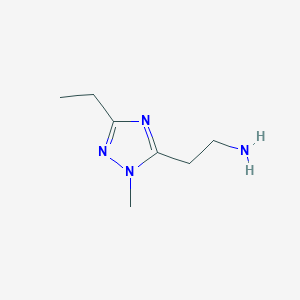
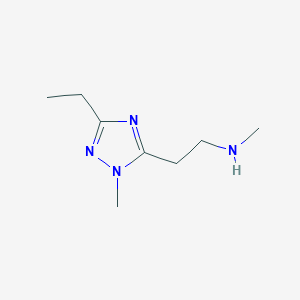
![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)
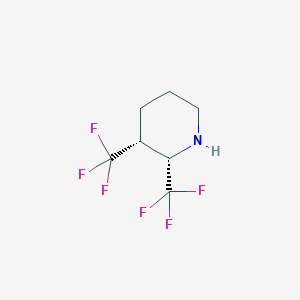
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
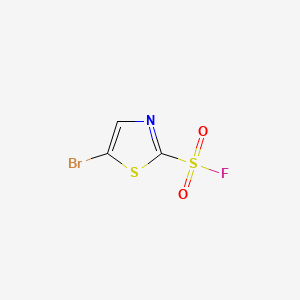
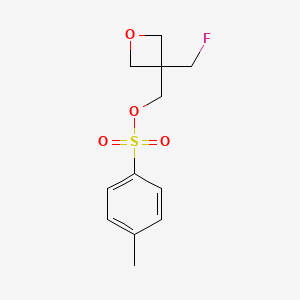
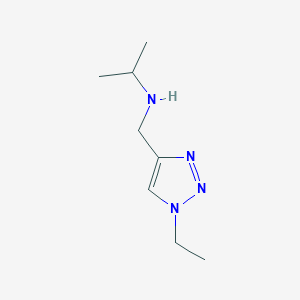
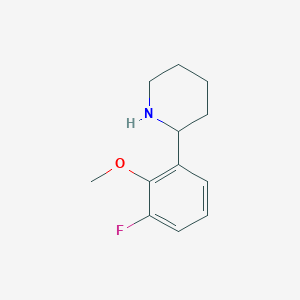
![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
